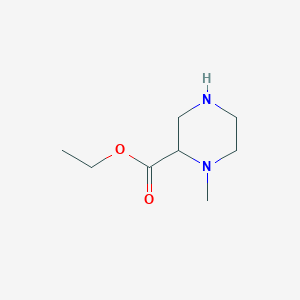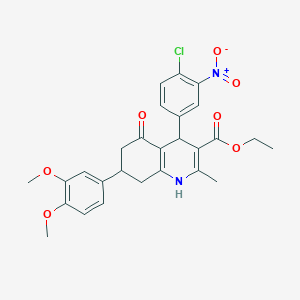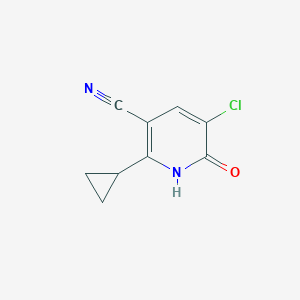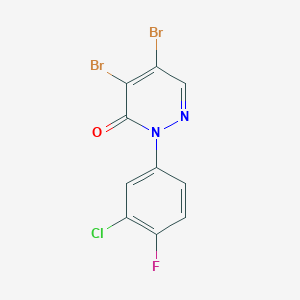
4,5-Dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-(3-cloro-4-fluorofenil)piridazin-3(2H)-ona es un compuesto orgánico sintético que pertenece a la familia de las piridazinonas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,5-Dibromo-2-(3-cloro-4-fluorofenil)piridazin-3(2H)-ona generalmente implica la bromación de un precursor de piridazinona seguida de la introducción del grupo 3-cloro-4-fluorofenil. Los reactivos comunes utilizados en estas reacciones incluyen bromo, agentes clorantes y agentes fluorantes. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes como diclorometano o acetonitrilo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían procesos de bromación y cloración a gran escala, con un control cuidadoso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo podría emplearse para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de reacciones
4,5-Dibromo-2-(3-cloro-4-fluorofenil)piridazin-3(2H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Conversión a estados de oxidación más altos usando agentes oxidantes como permanganato de potasio.
Reducción: Reducción de los átomos de bromo usando agentes reductores como hidruro de litio y aluminio.
Sustitución: Reacciones de intercambio de halógenos donde los átomos de bromo son reemplazados por otros halógenos o grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Intercambio de halógenos usando yoduro de sodio en acetona.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación podría producir un derivado de piridazinona con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción podría producir una piridazinona desbromada.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por su potencial como agente farmacéutico debido a su similitud estructural con otras piridazinonas bioactivas.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 4,5-Dibromo-2-(3-cloro-4-fluorofenil)piridazin-3(2H)-ona dependería de su diana biológica específica. En general, las piridazinonas pueden interactuar con enzimas o receptores, modulando su actividad. Las dianas moleculares podrían incluir quinasas, proteasas u otras proteínas involucradas en las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos similares
4,5-Dibromo-2-fenilpiridazin-3(2H)-ona: Carece de los sustituyentes cloro y flúor, lo que podría afectar su actividad biológica.
2-(3-Cloro-4-fluorofenil)piridazin-3(2H)-ona: Carece de los átomos de bromo, lo que podría alterar su reactividad y aplicaciones.
Unicidad
4,5-Dibromo-2-(3-cloro-4-fluorofenil)piridazin-3(2H)-ona es único debido a la presencia de sustituyentes de bromo y cloro-flúor, que pueden influir en su reactividad química y actividad biológica. Estos sustituyentes podrían mejorar su potencial como agente farmacéutico o intermedio químico.
Propiedades
Fórmula molecular |
C10H4Br2ClFN2O |
|---|---|
Peso molecular |
382.41 g/mol |
Nombre IUPAC |
4,5-dibromo-2-(3-chloro-4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C10H4Br2ClFN2O/c11-6-4-15-16(10(17)9(6)12)5-1-2-8(14)7(13)3-5/h1-4H |
Clave InChI |
ZNUFTYAFHHDQKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)Br)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


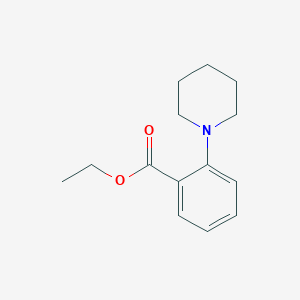
![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
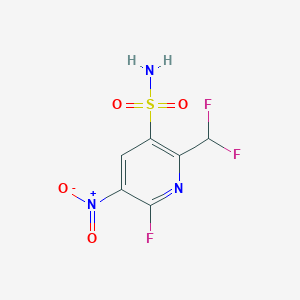
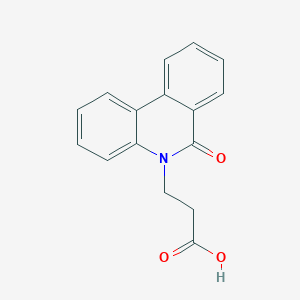
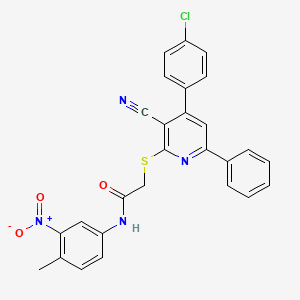
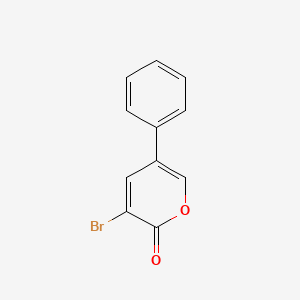
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
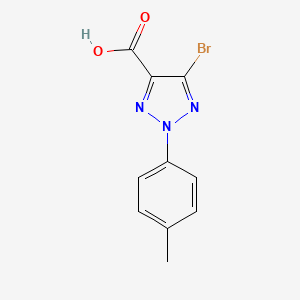
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
